molecular formula C16H18FNO2S2 B6541195 3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide CAS No. 1058184-82-9

3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide

Cat. No.: B6541195
CAS No.: 1058184-82-9
M. Wt: 339.5 g/mol
InChI Key: VWWYEJQMRMHKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H18FNO2S2 and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.07629933 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a synthetic organic compound with potential therapeutic applications. Its unique molecular structure, which includes a fluorine atom, a thiophene ring, and a sulfonamide group, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18FNO2S\text{C}_{17}\text{H}_{18}\text{F}\text{N}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity Type Description
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines, inducing apoptosis.
Antimicrobial Activity Potential effectiveness against bacterial strains, including resistant variants.
Enzyme Inhibition Inhibits key enzymes such as carbonic anhydrase and others involved in metabolism.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies using various cancer cell lines have shown that the compound induces apoptosis in a dose-dependent manner:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colorectal cancer).
  • IC50 Values : The compound displayed IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against several bacterial strains:

  • Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
  • Results : The compound showed significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics.

Properties

IUPAC Name

3-fluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c17-13-5-3-6-14(11-13)22(19,20)18-12-16(8-1-2-9-16)15-7-4-10-21-15/h3-7,10-11,18H,1-2,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWYEJQMRMHKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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